{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine
Overview
Description
{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine is a heterocyclic compound that features both pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of a pyridazinyl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The pyridazinyl intermediate is then coupled with a pyridine derivative. This step often requires the use of a coupling agent such as palladium catalysts in the presence of a base.
Etherification: The final step involves the etherification of the coupled product with an ethylamine derivative. This reaction is typically carried out under basic conditions to facilitate the formation of the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyridazine rings, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and aryl halides are often employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine/pyridazine compounds.
Scientific Research Applications
Chemistry
In organic synthesis, {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine serves as a versatile building block for the construction of more complex molecules
Biology
This compound has shown potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes are of interest for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are being explored for their potential as therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry
In the materials science industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals is particularly useful in the development of catalytic materials.
Mechanism of Action
The mechanism by which {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]methyl}amine: Similar structure but with a methyl group instead of an ethyl group.
{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]propyl}amine: Similar structure but with a propyl group instead of an ethyl group.
{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]butyl}amine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine lies in its specific combination of pyridine and pyridazine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-6-8-16-11-5-4-10(14-15-11)9-3-1-2-7-13-9/h1-5,7H,6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIESABYUZDYGNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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